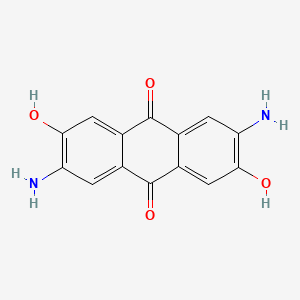
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthracene ring. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione typically involves the amination of anthraquinone derivatives. One common method is the reaction of anthraquinone-2,6-disulfonic acid with ammonia, resulting in the formation of the desired diamino compound. The reaction conditions often include elevated temperatures and the use of a solvent such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of anthraquinone-2,6-disulfonic acid and ammonia in a controlled environment to ensure high yield and purity. The crude product is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which have applications in dye synthesis and other chemical processes.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the synthesis of antitumor agents.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit glutathione reductase, leading to oxidative stress in cancer cells. The compound’s ability to intercalate into DNA also contributes to its anticancer activity by disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminoanthraquinone: Lacks the hydroxyl groups present in 2,6-Diamino-3,7-dihydroxyanthracene-9,10-dione.
1,4-Diaminoanthraquinone: Differently substituted, leading to variations in chemical reactivity and applications.
2,3-Diamino-1,4-naphthoquinone: A naphthoquinone derivative with similar amino substitutions.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H10N2O4 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2,6-diamino-3,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-1-5-7(3-11(9)17)14(20)6-2-10(16)12(18)4-8(6)13(5)19/h1-4,17-18H,15-16H2 |
InChI-Schlüssel |
IHPMOEKVBKBGIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1N)O)C(=O)C3=CC(=C(C=C3C2=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


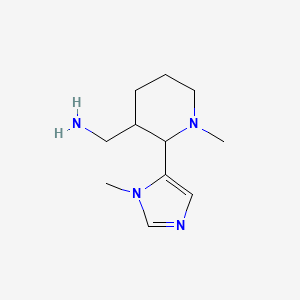

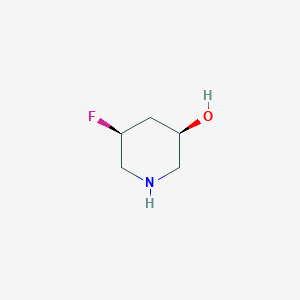
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
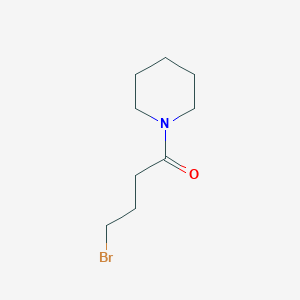
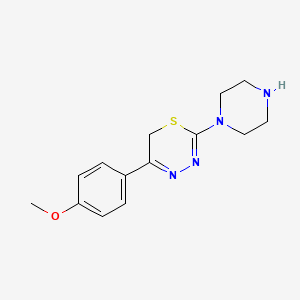

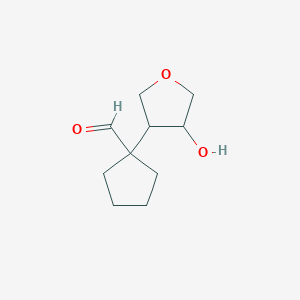
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
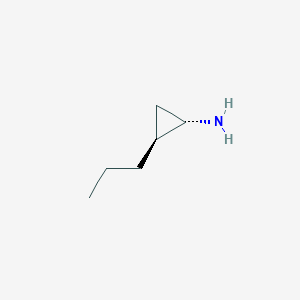
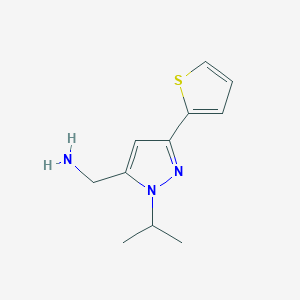
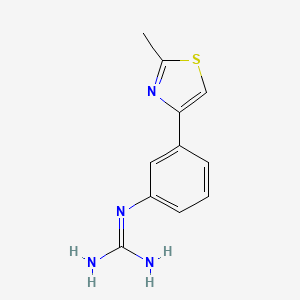
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)
